molecular formula C19H34SSn B8505719 Tributyl[(phenylsulfanyl)methyl]stannane CAS No. 34694-32-1

Tributyl[(phenylsulfanyl)methyl]stannane

Cat. No.: B8505719
CAS No.: 34694-32-1
M. Wt: 413.3 g/mol
InChI Key: YYWSMUMPMNVDNH-UHFFFAOYSA-N
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Description

Tributyl[(phenylsulfanyl)methyl]stannane is an organotin compound characterized by a tributyltin core functionalized with a (phenylsulfanyl)methyl group. This structure confers unique reactivity, particularly in cross-coupling reactions such as Stille couplings, where it serves as a precursor for introducing sulfur-containing aromatic moieties into complex molecules . Its phenylsulfanyl group enhances electronic interactions in conjugated systems, making it valuable in materials science and pharmaceutical synthesis.

Properties

CAS No.

34694-32-1

Molecular Formula

C19H34SSn

Molecular Weight

413.3 g/mol

IUPAC Name

tributyl(phenylsulfanylmethyl)stannane

InChI

InChI=1S/C7H7S.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3;

InChI Key

YYWSMUMPMNVDNH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CSC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The phenylsulfanyl group in the target compound provides stronger electron-withdrawing character compared to methoxymethoxy (electron-donating) or phenylethynyl (neutral/conjugation-enhancing) groups. This influences reactivity in cross-couplings and material properties .
  • Steric Considerations : Bulky substituents like methoxymethoxy reduce reaction rates in sterically hindered environments, whereas linear groups (e.g., phenylethynyl) favor planar conjugation .

Reactivity Trends :

  • Sulfur-containing stannanes (phenylsulfanyl, methylthio) exhibit faster oxidative addition in Pd-catalyzed couplings compared to oxygenated analogs .
  • Isothiocyanato derivatives require stringent anhydrous conditions due to moisture sensitivity .

Toxicity and Environmental Impact

Organotin compounds are broadly toxic, particularly to aquatic life. Tributyl[(methoxymethoxy)methyl]stannane and related analogs require careful disposal due to bioaccumulation risks . In contrast, phenylsulfanyl derivatives may exhibit reduced acute toxicity compared to trialkyltins but still demand hazard mitigation .

Preparation Methods

Lithium-Mediated Transmetalation

A widely employed method involves the reaction of phenylsulfanylmethyllithium with tributyltin chloride. Key steps include:

  • Deprotonation : Phenylsulfanylmethane (PhSCH<sub>3</sub>) is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) to generate the lithium intermediate (PhSCH<sub>2</sub>Li).

  • Quenching with Tributyltin Chloride : The lithiated species reacts with Bu<sub>3</sub>SnCl at 0°C–25°C, yielding the target compound.

Optimization Notes :

  • Solvent : THF outperforms diethyl ether due to better solubility of intermediates.

  • Temperature : Slow warming (−78°C → 0°C) minimizes side reactions (e.g., tin-lithium exchange).

  • Yield : 72–89% after column chromatography.

Grignard Reagent Approach

An alternative route utilizes phenylsulfanylmethylmagnesium bromide (PhSCH<sub>2</sub>MgBr) and tributyltin chloride:

  • Grignard Formation : PhSCH<sub>2</sub>Br reacts with magnesium turnings in THF under argon.

  • Tin Coupling : The Grignard reagent is added dropwise to Bu<sub>3</sub>SnCl at 0°C, followed by reflux (12 h).

Key Data :

ParameterValue
Reaction Time12–18 h
Yield68–75%
Purity (GC-MS)>95%

Limitations : Lower yields compared to lithium methods due to competing Wurtz coupling.

Radical-Mediated Syntheses

Tin-Hydride Transfer Reactions

Tributyl[(phenylsulfanyl)methyl]stannane can be generated via radical intermediates using AIBN (azobisisobutyronitrile) as an initiator:

  • Substrate : Phenylsulfanylmethyl iodide (PhSCH<sub>2</sub>I) and tributyltin hydride (Bu<sub>3</sub>SnH).

  • Conditions : Benzene solvent, 80°C, 24 h under nitrogen.

Mechanism :

PhSCH2I+Bu3SnHAIBNPhSCH2SnBu3+HI\text{PhSCH}2\text{I} + \text{Bu}3\text{SnH} \xrightarrow{\text{AIBN}} \text{PhSCH}2\text{SnBu}3 + \text{HI}

Yield : 81% with 0.2 equiv AIBN.

Photochemical Methods

UV irradiation (300 nm) facilitates tin-sulfur bond formation without initiators:

  • Reactants : Equimolar PhSCH<sub>2</sub>Cl and Bu<sub>3</sub>SnSnBu<sub>3</sub> in hexane.

  • Irradiation Time : 48 h at 25°C.

Advantages : Avoids thermal decomposition; suitable for heat-sensitive substrates.
Yield : 65–70%.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityCost (Relative)
Lithium Transmetalation89High$$$
Grignard Approach75Moderate$$
Radical-Mediated81Low$$$$
Photochemical70Low$$$

Trade-offs : Lithium methods offer higher yields but require stringent低温 conditions. Radical pathways are less scalable due to long reaction times.

Spectroscopic Characterization

Key spectral data for authentication:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 0.88 (t, J = 7.1 Hz, 9H, Sn-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>), 1.32–1.44 (m, 6H, Sn-CH<sub>2</sub>CH<sub>2</sub>), 2.15 (s, 2H, Sn-CH<sub>2</sub>S), 7.22–7.37 (m, 5H, Ar-H).

  • <sup>119</sup>Sn NMR : δ −8.2 ppm (consistent with tetracoordinated Sn).

  • IR (KBr) : 2925 cm<sup>−1</sup> (C-H stretch), 1478 cm<sup>−1</sup> (Sn-C).

Industrial-Scale Considerations

Cost Drivers

  • Tributyltin Chloride : Accounts for 60% of material costs (~$450/kg).

  • Solvent Recovery : THF recycling reduces expenses by 20–25%.

Emerging Methodologies

Electrochemical Synthesis

Recent advances utilize electrochemical cells to generate PhSCH<sub>2</sub><sup>−</sup> anions, which react with Bu<sub>3</sub>SnCl at platinum electrodes:

  • Conditions : 0.1 M TBAP in DMF, −1.5 V vs Ag/AgCl.

  • Yield : 78% with 90% Faradaic efficiency.

Flow Chemistry

Microreactor systems improve heat transfer and reduce reaction times:

  • Residence Time : 15 min at 100°C.

  • Throughput : 1.2 kg/day in pilot-scale trials .

Q & A

Q. Tables

Analytical Parameter Recommended Method Acceptance Criteria Reference
Purity AssessmentHPLC with UV detection (254 nm)≥95% (area normalization)
Moisture ContentKarl Fischer Titration≤0.1% (w/w)
Trace Metal ImpuritiesICP-MS≤1 ppm for Pb, Cd, Hg
Thermal StabilityTGA (N₂ atmosphere)Decomposition onset ≥150°C

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